Molecular Weight Differentiation for LC‑MS and Preparative HPLC Optimization
The target compound has a molecular weight of 321.76 g·mol⁻¹, which is 34.45 g·mol⁻¹ higher than the 1‑phenyl analog (287.31 g·mol⁻¹) and 16.46 g·mol⁻¹ higher than the 4‑fluorophenyl analog (305.3 g·mol⁻¹) . This mass increment, arising from the chlorine atom, translates to a measurable difference in reversed-phase retention: in a typical C18 gradient (5→95% MeCN in H₂O over 10 min at 1 mL·min⁻¹), one additional methylene group (−CH₂−, +14 Da) increases k′ by approximately 0.2–0.4 units under neutral pH; the chlorine-for‑hydrogen substitution (+34 Da) therefore affords a longer retention time that can be exploited for separation of closely related intermediates or for unambiguous MRM-based quantification [1].
| Evidence Dimension | Molecular weight (monoisotopic masses) |
|---|---|
| Target Compound Data | 321.76 g·mol⁻¹ (C₁₅H₁₆ClN₃O₃) |
| Comparator Or Baseline | 1‑phenyl analog: 287.31 g·mol⁻¹ (C₁₅H₁₇N₃O₃); 4‑fluorophenyl analog: 305.3 g·mol⁻¹ (C₁₅H₁₆FN₃O₃) |
| Quantified Difference | +34.45 g·mol⁻¹ vs. phenyl analog; +16.46 g·mol⁻¹ vs. 4-fluoro analog |
| Conditions | Calculated monoisotopic masses from molecular formulae sourced from CymitQuimica product pages; RP‑HPLC retention extrapolation based on general methylene‑increment data from Neue, 1997 |
Why This Matters
The molecular weight difference directly affects chromatographic retention and mass spectrometric detection, enabling a procurement decision based on the required resolution for purification or quantification in complex mixtures.
- [1] Neue, U.D. HPLC Columns: Theory, Technology, and Practice. Wiley‑VCH, 1997 (Chapter 2: Retention and Selectivity). General methylene‑increment data. View Source
